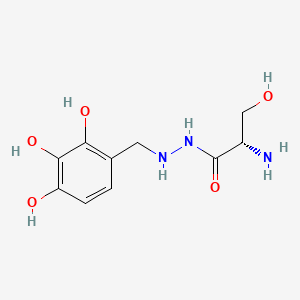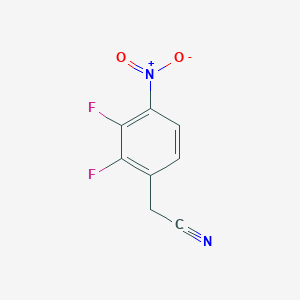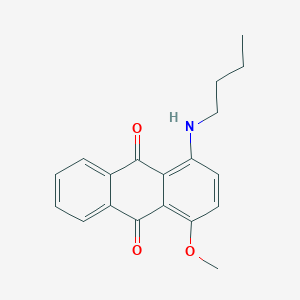![molecular formula C30H22O2 B13150094 4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)
4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is an organic compound belonging to the anthracene family. This compound is characterized by its two anthracene units connected at the 9,9’ positions, with each anthracene unit having a methyl group at the 4 and 4’ positions. The compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione typically involves the following steps:
Formation of the Anthracene Units: The anthracene units can be synthesized through the Friedel-Crafts acylation of benzene derivatives, followed by cyclization.
Coupling of Anthracene Units: The two anthracene units are coupled at the 9,9’ positions using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves its interaction with molecular targets through its aromatic rings and methyl groups. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions influence the compound’s photophysical properties and its ability to act as a chromophore in various applications.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the bianthracene linkage.
4,4’-Dimethylbiphenyl: Contains two phenyl rings with methyl groups but lacks the extended conjugation of anthracene units.
Anthracene: The parent compound without methyl groups or bianthracene linkage.
Uniqueness
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is unique due to its extended conjugation and specific substitution pattern, which confer distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
Propiedades
Fórmula molecular |
C30H22O2 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
4-methyl-1-(4-methyl-9-oxo-10H-anthracen-1-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O2/c1-17-11-13-23(27-25(17)15-19-7-3-5-9-21(19)29(27)31)24-14-12-18(2)26-16-20-8-4-6-10-22(20)30(32)28(24)26/h3-14H,15-16H2,1-2H3 |
Clave InChI |
WHXFGCFNWTZBNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC3=CC=CC=C3C(=O)C2=C(C=C1)C4=C5C(=C(C=C4)C)CC6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)

![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)

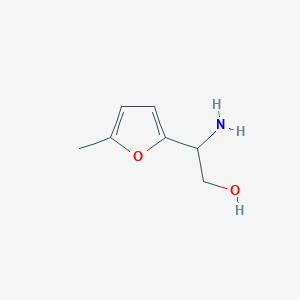
![azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13150063.png)
![3-Methyl-8-azaspiro[4.5]decan-1-one hcl](/img/structure/B13150065.png)
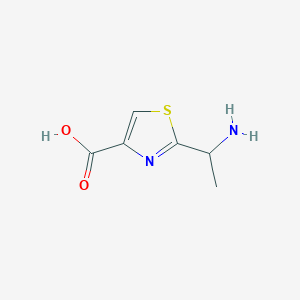
![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)

